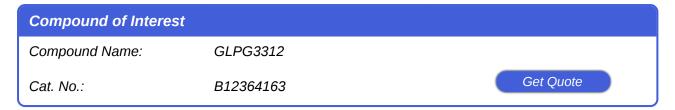


## In Vitro Activity of GLPG3312: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

**GLPG3312** is a potent and selective, orally bioavailable pan-inhibitor of Salt-Inducible Kinases (SIKs), demonstrating significant anti-inflammatory and immunomodulatory activities in vitro. This technical guide provides an in-depth overview of the in vitro activity of **GLPG3312**, focusing on its mechanism of action, quantitative biochemical and cell-based assay data, and detailed experimental protocols. The information presented is intended to support further research and development of SIK inhibitors for inflammatory and autoimmune diseases.

# Introduction to GLPG3312 and Salt-Inducible Kinases (SIKs)

Salt-Inducible Kinases (SIKs) are a family of serine/threonine kinases, comprising three isoforms (SIK1, SIK2, and SIK3), that belong to the AMP-activated protein kinase (AMPK) family.[1] SIKs are key regulators of inflammatory responses, particularly in myeloid cells.[2] Inhibition of SIKs has been shown to modulate cytokine production, leading to a decrease in pro-inflammatory mediators and an increase in anti-inflammatory cytokines.[1] **GLPG3312** is a clinical-stage pan-SIK inhibitor developed for the potential treatment of inflammatory diseases.

## **Biochemical Activity**



**GLPG3312** is a highly potent inhibitor of all three SIK isoforms. The half-maximal inhibitory concentrations (IC50) were determined using a radiometric protein kinase assay.

Target	IC50 (nM)
SIK1	2.0
SIK2	0.7
SIK3	0.6

Table 1: Biochemical potency of **GLPG3312** against SIK isoforms.[1][3][4][5]

A kinome scan of **GLPG3312** against a panel of over 400 kinases demonstrated its high selectivity for the SIK family.

## In Vitro Cellular Activity

**GLPG3312** demonstrates potent anti-inflammatory and immunomodulatory effects in primary human myeloid cells, including monocytes and monocyte-derived macrophages (MDMs).[2][4] In these cells, **GLPG3312** dose-dependently inhibits the release of the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF $\alpha$ ) and enhances the production of the anti-inflammatory cytokine Interleukin-10 (IL-10) upon stimulation with lipopolysaccharide (LPS).[2] [4]

Cell Type	Assay	Parameter	Value
Human Monocytes	TNFα Inhibition	IC50	17 nM
Human Monocyte- Derived Macrophages (MDMs)	TNFα Inhibition	IC50	34 nM
Human Monocytes	IL-10 Induction	Fold Induction at 20 μΜ	14.8
Human Monocyte- Derived Macrophages (MDMs)	IL-10 Induction	Fold Induction at 20 μΜ	2.8

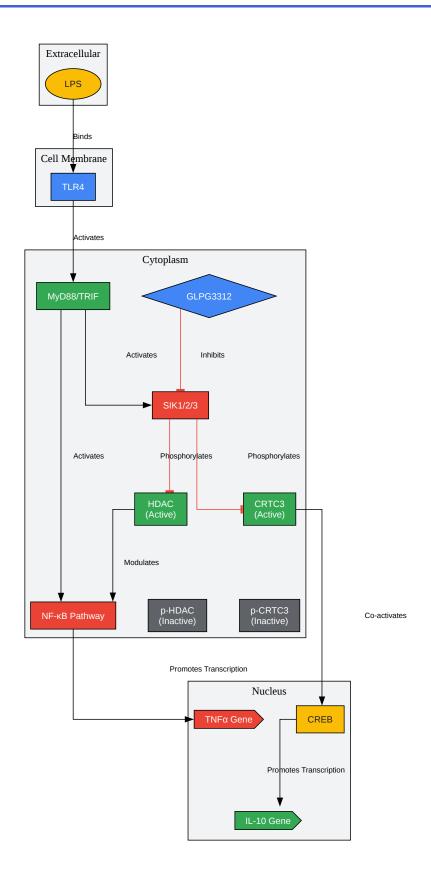


Table 2: In vitro cellular activity of **GLPG3312** in human primary myeloid cells stimulated with LPS.[2]

## **Mechanism of Action: SIK Signaling Pathway**

The anti-inflammatory and immunomodulatory effects of **GLPG3312** are mediated through the inhibition of the SIK signaling pathway. In myeloid cells, activation of Toll-like receptor 4 (TLR4) by LPS leads to the activation of SIKs. Activated SIKs phosphorylate and thereby inactivate the CREB-regulated transcription coactivator 3 (CRTC3) and Class IIa histone deacetylases (HDACs). By inhibiting SIKs, **GLPG3312** prevents the phosphorylation of CRTC3 and HDACs. Dephosphorylated CRTC3 translocates to the nucleus, where it binds to CREB and promotes the transcription of the anti-inflammatory cytokine IL-10. The inhibition of SIKs also leads to the suppression of pro-inflammatory gene expression, such as TNF $\alpha$ , which is in part regulated by the NF- $\kappa$ B signaling pathway.





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Caption: **GLPG3312** inhibits SIKs, leading to increased IL-10 and decreased TNFα production.



## Experimental Protocols SIK Biochemical Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol describes the determination of IC50 values of **GLPG3312** against SIK1, SIK2, and SIK3.

#### Materials:

- Recombinant human SIK1, SIK2, and SIK3 enzymes
- SIK-tide substrate peptide
- ATP
- ADP-Glo™ Kinase Assay Kit (Promega)
- Assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 50 μM DTT)
- GLPG3312 compound
- 384-well plates
- Plate reader capable of luminescence detection

#### Procedure:

- Prepare serial dilutions of **GLPG3312** in DMSO and then dilute in assay buffer.
- Add the diluted compound or vehicle (DMSO) to the wells of a 384-well plate.
- Add the SIK enzyme and SIK-tide substrate solution to the wells.
- Initiate the kinase reaction by adding ATP.
- Incubate the reaction at room temperature for a specified time (e.g., 1 hour).
- Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent.



- Incubate for 40 minutes at room temperature.
- Add Kinase Detection Reagent to convert ADP to ATP and induce a luminescent signal.
- Incubate for 30 minutes at room temperature.
- Measure the luminescence using a plate reader.
- Calculate the percent inhibition for each compound concentration and determine the IC50 value using a non-linear regression curve fit.

# In Vitro Cytokine Release Assay in Human Primary Monocytes

This protocol describes the measurement of TNF $\alpha$  and IL-10 production from LPS-stimulated human primary monocytes treated with **GLPG3312**.

#### Materials:

- Isolated human primary monocytes
- RPMI 1640 medium supplemented with 10% FBS, penicillin, and streptomycin
- Lipopolysaccharide (LPS) from E. coli
- GLPG3312 compound
- 96-well cell culture plates
- Human TNFα and IL-10 ELISA or AlphaLISA kits
- Incubator (37°C, 5% CO2)
- Plate reader for ELISA or AlphaLISA

#### Procedure:

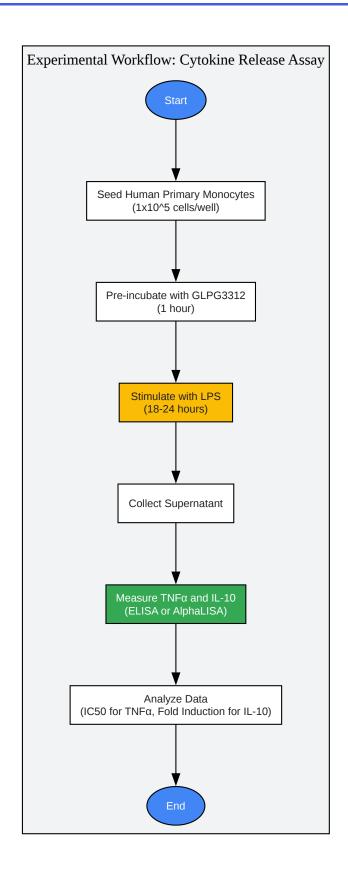






- Seed human primary monocytes in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere for 2 hours.
- Prepare serial dilutions of **GLPG3312** in cell culture medium.
- Pre-incubate the cells with the diluted compound or vehicle for 1 hour.
- Stimulate the cells with LPS (e.g., 100 ng/mL) for 18-24 hours.
- Collect the cell culture supernatants.
- Measure the concentrations of TNF $\alpha$  and IL-10 in the supernatants using ELISA or AlphaLISA kits according to the manufacturer's instructions.
- For TNF $\alpha$ , calculate the percent inhibition and determine the IC50 value. For IL-10, calculate the fold induction compared to the LPS-only treated cells.





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